1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group, two methyl groups at positions 3 and 5, and a carboxylic acid group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone This intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
- Oxidation products include carboxylate derivatives.
- Reduction products include dihydropyrazole derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, kinases, and G-protein coupled receptors.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Lacks one methyl group compared to the target compound.
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: Lacks one methyl group at a different position.
1-(4-Chlorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks both methyl groups.
Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIAUFPOUMFDJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183101 |
Source
|
Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113808-87-0 |
Source
|
Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113808-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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